molecular formula C9H10O3 B1655381 rac-(3aR,4R,7aS)-4-methyl-1,3,3a,4,7,7a-hexahydro-2-benzofuran-1,3-dione CAS No. 35438-81-4

rac-(3aR,4R,7aS)-4-methyl-1,3,3a,4,7,7a-hexahydro-2-benzofuran-1,3-dione

Cat. No.: B1655381
CAS No.: 35438-81-4
M. Wt: 166.17 g/mol
InChI Key: XPEKVUUBSDFMDR-DSYKOEDSSA-N
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Description

rac-(3aR,4R,7aS)-4-methyl-1,3,3a,4,7,7a-hexahydro-2-benzofuran-1,3-dione is a chemical compound with a unique structure that includes a benzofuran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3aR,4R,7aS)-4-methyl-1,3,3a,4,7,7a-hexahydro-2-benzofuran-1,3-dione typically involves the reaction of cis-5-norbornene-exo-2,3-dicarboxylic anhydride with acetic acid and ammonium acetate . The reaction conditions include stirring the mixture at room temperature to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing the reaction conditions and using industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

rac-(3aR,4R,7aS)-4-methyl-1,3,3a,4,7,7a-hexahydro-2-benzofuran-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various reagents, including halogens and nucleophiles, can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

rac-(3aR,4R,7aS)-4-methyl-1,3,3a,4,7,7a-hexahydro-2-benzofuran-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of rac-(3aR,4R,7aS)-4-methyl-1,3,3a,4,7,7a-hexahydro-2-benzofuran-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-(3aR,4R,7aS)-4-methyl-1,3,3a,4,7,7a-hexahydro-2-benzofuran-1,3-dione is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(3aR,4R,7aS)-4-methyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-5-3-2-4-6-7(5)9(11)12-8(6)10/h2-3,5-7H,4H2,1H3/t5-,6+,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPEKVUUBSDFMDR-DSYKOEDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CCC2C1C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C=CC[C@H]2[C@@H]1C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20873036
Record name (+/-)-3α-Methyl-4-cyclohexene-1α,2α-dicarboxylic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20873036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35438-81-4
Record name (+/-)-3α-Methyl-4-cyclohexene-1α,2α-dicarboxylic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20873036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
rac-(3aR,4R,7aS)-4-methyl-1,3,3a,4,7,7a-hexahydro-2-benzofuran-1,3-dione
Reactant of Route 2
rac-(3aR,4R,7aS)-4-methyl-1,3,3a,4,7,7a-hexahydro-2-benzofuran-1,3-dione
Reactant of Route 3
Reactant of Route 3
rac-(3aR,4R,7aS)-4-methyl-1,3,3a,4,7,7a-hexahydro-2-benzofuran-1,3-dione
Reactant of Route 4
Reactant of Route 4
rac-(3aR,4R,7aS)-4-methyl-1,3,3a,4,7,7a-hexahydro-2-benzofuran-1,3-dione
Reactant of Route 5
rac-(3aR,4R,7aS)-4-methyl-1,3,3a,4,7,7a-hexahydro-2-benzofuran-1,3-dione
Reactant of Route 6
rac-(3aR,4R,7aS)-4-methyl-1,3,3a,4,7,7a-hexahydro-2-benzofuran-1,3-dione

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